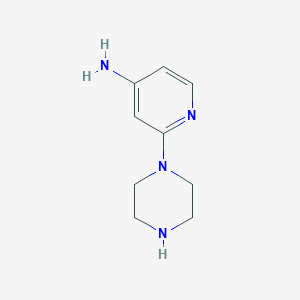

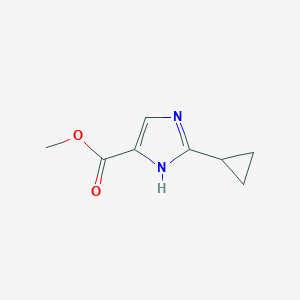

2-(Piperazin-1-yl)pyridin-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-(Piperazin-1-yl)pyridin-4-amine”, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

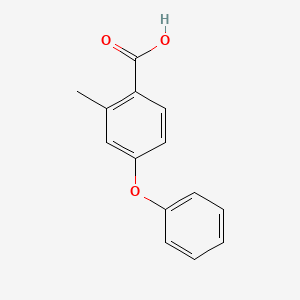

Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyridine core linked to a piperazine unit . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Chemical Reactions Analysis

The chemical reactions involving “this compound” include cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines . Other reactions involve the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-(Piperazin-1-yl)pyridin-4-amine derivatives have been synthesized and evaluated for their potential in anticancer activity. Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives, some of which demonstrated promising anticancer properties against various cancer cell lines (Kumar et al., 2013). Additionally, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, exhibiting moderate cytotoxic activity against prostate cancer cells (Demirci & Demirbas, 2019).

Structural Diversity in Metal Complexes

Purkait et al. (2017) investigated the formation of group 12 metal complexes with 2-(piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, observing rare participation of terminal piperazine nitrogen in coordination, leading to structural diversity (Purkait et al., 2017).

Catalytic Applications

Mennenga et al. (2015) reported the synthesis of polymethacrylates containing a 4-amino-pyridyl derivative, demonstrating effectiveness as catalysts in acylation chemistry due to self-activation by neighboring group effects (Mennenga et al., 2015).

Neuropharmacological Potential

Li Ming-zhu (2008) synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, observing effects on memory ability in mice, suggesting its neuropharmacological potential (Li Ming-zhu, 2008).

Luminescence Behavior

Chattopadhyay et al. (2010) studied the luminescence behavior of bis(tridentate) Schiff base bridged dinuclear lead(II) pseudohalides, where complexes containing 2-(piperazin-1-yl-ethyl)-pyridin-2-yl-methylene-amine displayed high-energy intraligand fluorescence (Chattopadhyay et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2-(Piperazin-1-yl)pyridin-4-amine are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological functions. The Histamine H3 receptor is involved in the release and synthesis of histamine and other neurotransmitters, while the Sigma-1 receptor is involved in modulating the function of other proteins.

Mode of Action

This compound interacts with its targets, the Histamine H3 and Sigma-1 receptors, acting as an antagonist . This means it binds to these receptors and inhibits their activity. The compound’s interaction with these receptors results in changes in cellular signaling pathways, leading to its therapeutic effects.

Biochemical Pathways

Given its antagonistic action on the histamine h3 and sigma-1 receptors, it can be inferred that it affects the histaminergic and sigma-1 receptor mediated signaling pathways . The downstream effects of these pathways can influence various physiological functions, including pain perception, cognitive function, and potentially others.

Pharmacokinetics

The presence of the piperazine moiety may facilitate its passage through biological membranes, enhancing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release and cellular signaling, potentially leading to changes in pain perception, cognitive function, and other physiological processes .

Direcciones Futuras

The future directions for “2-(Piperazin-1-yl)pyridin-4-amine” could involve further studies on its biological activities and potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Análisis Bioquímico

Biochemical Properties

These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a bond .

Cellular Effects

Some related compounds have shown significant activity against certain cells

Molecular Mechanism

It is suggested that the electron-withdrawing groups of this compound facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .

Propiedades

IUPAC Name |

2-piperazin-1-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXJHLNATIXDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)

![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperazine](/img/structure/B1427935.png)

![N-[(3-bromophenyl)methyl]cyclobutanamine](/img/structure/B1427936.png)

![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)